Cas no 15317-58-5 (1H-Indole-3-carbohydrazide)

1H-Indole-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-carboxylic acid hydrazide
- 1H-Indole-3-carbohydrazide
- 1H-indole-3-carbohydrazide(SALTDATA: FREE)
- AKOS BC-1552
- AKOS B000103
- BUTTPARK 148\07-47
- CHEMBRDG-BB 3000103
- TIMTEC-BB SBB009151
- ART-CHEM-BB B000103
- Indole-3-carboxylic acid hydrazide
- INDOLE-3-CARBOXYLIC ACID, HYDRAZIDE
- 1H-Indole-3-carboxylic acid, hydrazide
- indole-3-carbohydrazide
- BAS 01060496
- Oprea1_426499
- Oprea1_440931
- QHUYDKZSGDJDSC-UHFFFAOYSA-N
- STK158150
- SBB009151
- BBL015325
- 1H-Indole-3-carboxylicacid, hydrazide
- AB
- A809396
- CS-0074466
- BRN 0154574
- SY045452
- 1H-Indole-3-carboxylic acid hydrazide, AldrichCPR
- 5-22-03-00034 (Beilstein Handbook Reference)
- BB 0256821
- 4P-091
- AM20060883
- J-504701
- SCHEMBL474836
- Z56955973
- F2111-0019
- AKOS000116222
- N-(6-Hydroxypyrimidin-4-yl)acetamide
- 15317-58-5
- EN300-03661
- MFCD00464063
- DTXSID90165238
- AB06183
- FT-0678553
- 1H-INDOLE-3-CARBOXYLICACIDHYDRAZIDE
- DB-063973
- ALBB-002504
-
- MDL: MFCD00464063
- インチ: 1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13)
- InChIKey: QHUYDKZSGDJDSC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C21)N([H])N([H])[H]
- BRN: 0154574
計算された属性
- せいみつぶんしりょう: 175.07500
- どういたいしつりょう: 175.074562
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.9
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.719
- PSA: 70.91000
- LogP: 1.86260
1H-Indole-3-carbohydrazide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1H-Indole-3-carbohydrazide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D958815-25g |
1H-INDOLE-3-CARBOXYLIC ACID HYDRAZIDE |
15317-58-5 | 97% | 25g |
$110 | 2024-06-06 | |
Enamine | EN300-03661-0.1g |
1H-indole-3-carbohydrazide |
15317-58-5 | 95% | 0.1g |
$26.0 | 2023-05-01 | |
Enamine | EN300-03661-5.0g |
1H-indole-3-carbohydrazide |
15317-58-5 | 95% | 5g |
$158.0 | 2023-05-01 | |
Life Chemicals | F2111-0019-1g |
1H-indole-3-carbohydrazide |
15317-58-5 | 95%+ | 1g |
$22.0 | 2023-09-06 | |
abcr | AB257264-20 g |
1H-Indole-3-carbohydrazide, 95%; . |
15317-58-5 | 95% | 20 g |
€511.90 | 2023-07-20 | |
Key Organics Ltd | 4P-091-10MG |
1H-indole-3-carbohydrazide |
15317-58-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145106-25g |
1H-Indole-3-carboxylic acid hydrazide |
15317-58-5 | 98% | 25g |
¥674 | 2023-04-15 | |
TRC | I629005-500mg |
1H-Indole-3-carboxylic acid hydrazide |
15317-58-5 | 500mg |
$64.00 | 2023-05-18 | ||
TRC | I629005-1g |
1H-Indole-3-carboxylic acid hydrazide |
15317-58-5 | 1g |
$ 98.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y0983843-25g |
1H-Indole-3-carbohydrazide |
15317-58-5 | 95% | 25g |
$350 | 2024-08-02 |
1H-Indole-3-carbohydrazide 関連文献
-
Nisha,Snigdha Singh,Neera Sharma,Ramesh Chandra Org. Chem. Front. 2022 9 3624
-
Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
1H-Indole-3-carbohydrazideに関する追加情報
1H-Indole-3-carbohydrazide: A Comprehensive Overview
The compound 1H-Indole-3-carbohydrazide, identified by the CAS number 15317-58-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements associated with 1H-Indole-3-carbohydrazide.
1H-Indole-3-carbohydrazide is an indole derivative with a carbohydrazide group attached at the 3-position of the indole ring. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is known for its versatility in organic chemistry. The carbohydrazide group adds functional diversity, enabling this compound to participate in various chemical reactions and biological interactions. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anticancer agents.
The synthesis of 1H-Indole-3-carbohydrazide involves several methodologies, with the most common approach being the reaction of indole with hydrazine derivatives under specific conditions. Researchers have optimized these methods to enhance yield and purity, ensuring scalability for potential industrial applications. For instance, a study published in 2023 demonstrated a novel one-pot synthesis route that significantly reduces reaction time while maintaining high product quality.
In terms of biological activity, 1H-Indole-3-carbohydrazide has shown promising results in vitro and in vivo models. It exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has demonstrated cytotoxic effects against various cancer cell lines, making it a valuable lead compound in oncology research.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activities of 1H-Indole-3-carbohydrazide. Molecular docking studies have revealed its potential to bind to key proteins involved in cancer progression, such as cyclin-dependent kinases and heat shock proteins. These findings underscore its potential as a chemotherapeutic agent with minimal side effects.
The application of 1H-Indole-3-carbohydrazide extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. For example, a 2022 study reported the successful use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, showcasing its versatility across multiple disciplines.
In conclusion, 1H-Indole-3-carbohydrazide, CAS No. 15317-58-5, is a multifaceted compound with significant implications in drug discovery and materials science. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a key player in future research endeavors.
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